2-(1-azepanylmethyl)-4-nitrophenol

Description

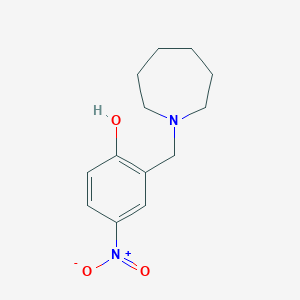

2-(1-Azepanylmethyl)-4-nitrophenol is a nitrophenol derivative characterized by a seven-membered azepane ring attached via a methylene group to the phenolic ring at the 2-position, with a nitro group at the 4-position. This structural complexity distinguishes it from simpler nitrophenols such as 4-nitrophenol (PNP) and its isomers.

Properties

IUPAC Name |

2-(azepan-1-ylmethyl)-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13-6-5-12(15(17)18)9-11(13)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKHAPDTTXJWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences

- Crystal Packing: Unlike planar Schiff base derivatives (e.g., 2-(4-methylphenyliminomethyl)-4-nitrophenol), the azepane ring disrupts π-π stacking, favoring C-H···π or hydrogen-bonding interactions for stabilization .

Toxicological and Metabolic Comparisons

Biomarkers and Excretion

- 4-Nitrophenol: Rapidly excreted in urine as glucuronide/sulfate conjugates; urinary levels reflect recent exposure but are confounded by metabolism of pesticides (e.g., methyl parathion) .

- No direct data exist, but analogous compounds show prolonged tissue retention .

Toxicity Endpoints

- 4-Nitrophenol: Associated with methemoglobinemia, ocular effects (cataracts), and hematological changes in animal studies .

- Azepane Derivatives: Limited data, but azepane-containing compounds often exhibit neuropharmacological activity (e.g., cholinesterase inhibition) . The nitro group may introduce redox toxicity, similar to PNP .

Table 2: Toxicity Profile Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.